molecular formula C13H10F7N3O B11534502 6-(4-fluorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

6-(4-fluorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Cat. No.: B11534502
M. Wt: 357.23 g/mol
InChI Key: ZSUSDVHQJHCIDB-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHFNO

    Molecular Weight: 282.199 g/mol

    CAS Number: 366022-33-5

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which is a powerful method for forming carbon–carbon bonds. In this case, boron reagents (organoboron compounds) play a crucial role . The reaction typically proceeds as follows:

    Boron Reagent Synthesis: Prepare the appropriate organoboron reagent (e.g., arylboronic acid or boronic ester).

    Cross-Coupling Reaction: React the organoboron reagent with an appropriate electrophile (e.g., an aryl halide) in the presence of a palladium catalyst. This forms the desired compound.

Industrial Production: The industrial-scale production of this compound likely involves optimization of the synthetic route, scalability, and cost-effectiveness. Unfortunately, specific details regarding industrial methods are proprietary.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction reactions could yield derivatives with different substituents.

    Substitution: Substitution reactions (e.g., nucleophilic aromatic substitution) may occur at the fluorine or other functional groups.

Common Reagents and Conditions:

    Boron Reagents: As mentioned earlier, boron reagents (e.g., arylboronic acids, boronic esters) are crucial for cross-coupling.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: It serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with biological targets (e.g., enzymes, receptors).

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: It may be used in materials science or agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and properties with related molecules. Researchers often study analogous compounds to understand their unique features.

Properties

Molecular Formula

C13H10F7N3O

Molecular Weight

357.23 g/mol

IUPAC Name

6-(4-fluorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine

InChI

InChI=1S/C13H10F7N3O/c1-23(2)10-22-11(12(15,16)17,13(18,19)20)21-9(24-10)7-3-5-8(14)6-4-7/h3-6H,1-2H3

InChI Key

ZSUSDVHQJHCIDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(N=C(O1)C2=CC=C(C=C2)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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